

Section 1: Molecular Identity & Physicochemical Profile

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Compound of Interest

Compound Name: (+)-Fenchol

CAS No.: 2217-02-9

Cat. No.: B1588557

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(+)-Fenchol exists as a chiral entity.[1] The specific isomer discussed herein is (1R)-endo-(+)-fenchol.[2] Its structural rigidity, conferred by the bicyclo[2.2.1]heptane skeleton, significantly influences its lipophilicity and receptor binding affinity.

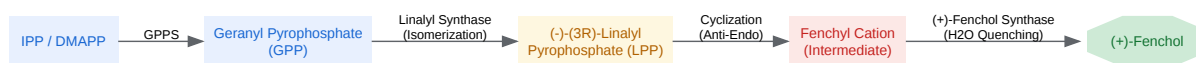
Table 1: Physicochemical Constants of **(+)-Fenchol**

Property	Value	Condition/Note
IUPAC Name	(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol	Stereospecific nomenclature
CAS Registry	2217-02-9	Specific for (1R)-endo isomer
Molecular Formula	C ₁₀ H ₁₈ O	Monoterpene alcohol
Molecular Weight	154.25 g/mol	-
Physical State	Crystalline Solid	Colorless to white
Melting Point	39 – 46 °C	Purity dependent
Boiling Point	201 – 202 °C	@ 760 mmHg
Density	0.96 g/cm ³	@ 20 °C
Optical Rotation	ngcontent-ng-c2372798075="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">	c = 10% in Ethanol
Solubility	Insoluble in water; Soluble in EtOH, DMSO	Lipophilic (LogP ~2.[2][3][4][5])
Flash Point	74 °C	Closed Cup (Combustible)

Section 2: Biosynthetic Pathway

The biosynthesis of **(+)-fenchol** proceeds via the plastidial MEP pathway. The critical divergence from other monoterpenes occurs at the cyclization of geranyl pyrophosphate (GPP). Unlike the direct cyclization seen in limonene synthesis, fenchol formation involves a rearrangement to linalyl pyrophosphate (LPP) followed by a specific anti-endo cyclization to the fenchyl cation.

Figure 1: Biosynthetic Pathway of **(+)-Fenchol**



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Caption: Enzymatic transformation from GPP to **(+)-Fenchol** via the fenchyl cation intermediate.

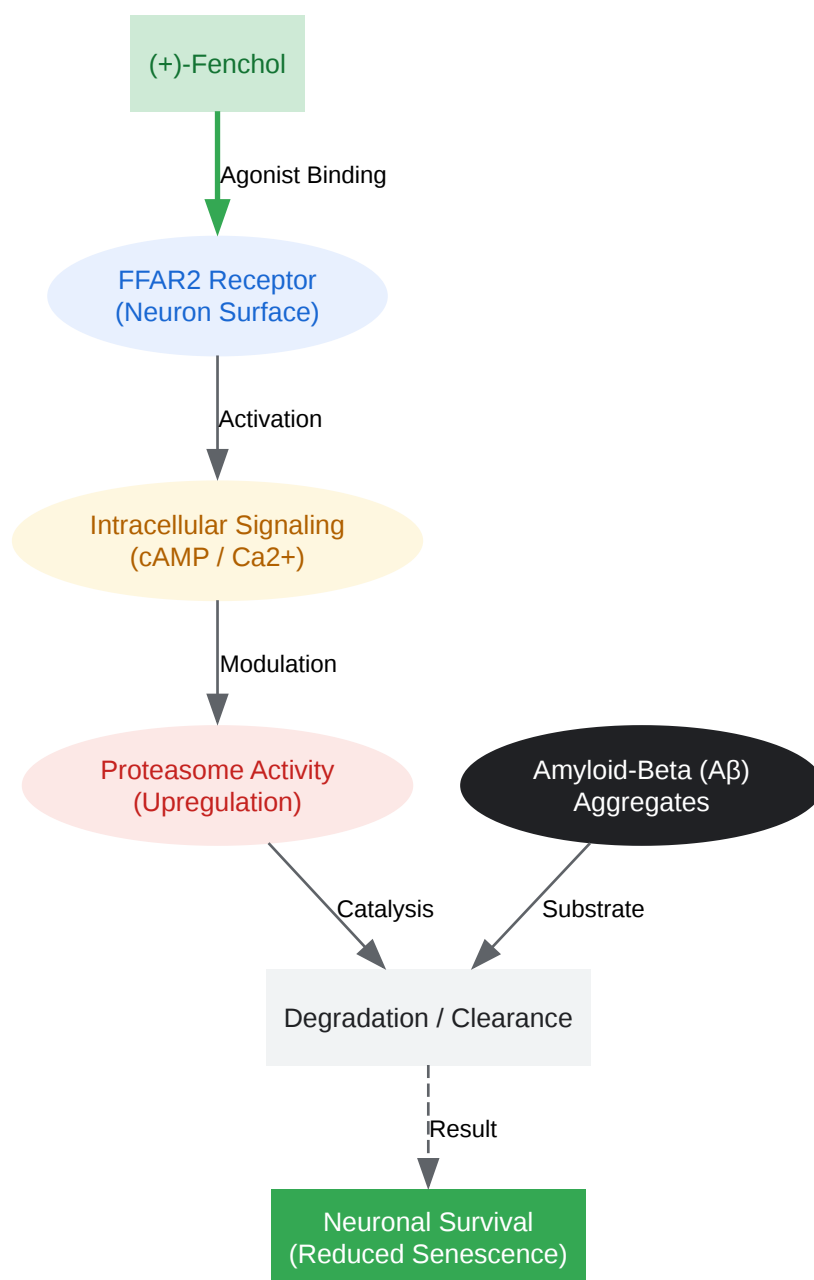
Section 3: Pharmacological Mechanisms

Recent studies identify **(+)-fenchol** as a specific agonist for Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor (GPCR) previously thought to be activated primarily by short-chain fatty acids (SCFAs) from the gut microbiome.

Mechanism of Action:

- Receptor Activation: **(+)-Fenchol** binds to the orthosteric site of FFAR2 on neuronal cells.
- Signaling Cascade: Activation triggers downstream signaling (likely or -arrestin pathways) that enhances cellular proteostasis.
- Proteasomal Enhancement: The signaling upregulates the ubiquitin-proteasome system (UPS).
- A β Clearance: Enhanced proteolysis degrades soluble amyloid-beta (A β) aggregates, reducing neurotoxicity and "zombie cell" (senescent neuron) formation.

Figure 2: Neuroprotective Signaling Pathway



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Caption: **(+)-Fenchol** activates FFAR2, enhancing proteasomal degradation of neurotoxic A β aggregates.[6]

Section 4: Analytical Methodologies (GC-MS)

To ensure the stereochemical purity of **(+)-fenchol** in research samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Protocol: GC-MS Characterization

- Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
- Column: HP-5MS UI (30 m × 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Step-by-Step Workflow:

- Sample Preparation: Dissolve 10 mg of **(+)-fenchol** in 10 mL of HPLC-grade Ethanol or Hexane. Filter through a 0.22 μm PTFE syringe filter.
- Injection: Inject 1.0 μL in Split Mode (20:1). Injector temperature: 250 °C.[7]
- Oven Program:
 - Initial: 50 °C (Hold 2 min).
 - Ramp 1: 10 °C/min to 180 °C.
 - Ramp 2: 25 °C/min to 300 °C (Hold 5 min).
- MS Acquisition:
 - Source Temp: 230 °C; Quad Temp: 150 °C.
 - Scan Range: 40–400 m/z.
 - Solvent Delay: 3.0 min.
- Identification: Target ion peaks at m/z 81 (base peak), 80, 121, 136, and 154 (molecular ion). Compare retention time and fragmentation pattern with NIST library standards.

Section 5: Experimental Protocols

In Vitro Neuroprotection Assay (Cell Viability) Objective: Validate **(+)-fenchol** efficacy against Aβ-induced toxicity.

- Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 + 10% FBS.
- Pre-treatment: Seed cells in 96-well plates (cells/well). Treat with **(+)-fenchol** (10–100 μM) for 2 hours.
 - Note: Dissolve fenchol in DMSO; final DMSO concentration must be <0.1%.
- Insult: Add oligomeric A β 1-42 (10 μM) to wells. Incubate for 24 hours.
- Assay: Perform MTT or CellTiter-Glo assay to measure metabolic activity.
- Data Analysis: Normalize absorbance/luminescence to vehicle control. Significant recovery () indicates neuroprotection.

References

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